2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide

Lipophilicity LogP Drug-likeness

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide (CAS 1770517-01-5) is a synthetic α-bromoamide featuring a 2-methyl-5-nitrophenyl substituent on the amide nitrogen. With a molecular formula of C₁₁H₁₃BrN₂O₃ and a molecular weight of 301.14 g/mol , this compound belongs to the class of halogenated nitroaromatic amides.

Molecular Formula C11H13BrN2O3
Molecular Weight 301.14 g/mol
CAS No. 1770517-01-5
Cat. No. B1382241
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide
CAS1770517-01-5
Molecular FormulaC11H13BrN2O3
Molecular Weight301.14 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C(C)(C)Br
InChIInChI=1S/C11H13BrN2O3/c1-7-4-5-8(14(16)17)6-9(7)13-10(15)11(2,3)12/h4-6H,1-3H3,(H,13,15)
InChIKeyZDVJDYAQNIZJBJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide (CAS 1770517-01-5): Key Physicochemical and Structural Profile for Procurement Decisions


2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide (CAS 1770517-01-5) is a synthetic α-bromoamide featuring a 2-methyl-5-nitrophenyl substituent on the amide nitrogen. With a molecular formula of C₁₁H₁₃BrN₂O₃ and a molecular weight of 301.14 g/mol , this compound belongs to the class of halogenated nitroaromatic amides. Its structure incorporates a tertiary α-bromine atom, an N-aryl nitrophenyl group, and an additional methyl substituent ortho to the amide linkage, creating a distinct steric and electronic environment . This substitution pattern differentiates it from simpler N-phenylpropanamide analogs and influences its physicochemical properties, including a predicted LogP of approximately 3.02 and a topological polar surface area (TPSA) of 72.24 Ų .

Why Generic Substitution of 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide Is Not Advisable: Evidence from Physicochemical and Bioactivity Data


Simple substitution of 2-bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide with other in-class α-bromoamides or nitroanilides can lead to substantial changes in both molecular recognition and synthetic utility. The combination of the electron-withdrawing nitro group at the 5-position and the ortho-methyl group on the N-phenyl ring creates a unique electronic and steric profile that is absent in simpler analogs like 2-bromo-2-methyl-N-phenylpropanamide (CAS 2322-45-4) . This translates into a measurable difference in lipophilicity: a calculated LogP of 3.02 for the target compound versus approximately 2.24 for the unsubstituted phenyl analog . Such a difference can significantly affect compound solubility, membrane permeability, and non-specific binding in biological assays. Furthermore, the nitro group provides a synthetic handle for selective reduction to the corresponding aniline, a transformation not possible with analogs lacking this functionality. Quantitative bioactivity data from curated databases further demonstrate that the specific substitution pattern influences enzyme inhibition profiles, as shown by distinct IC₅₀ values against matrix metalloproteinases and other targets [1][2][3].

Quantitative Differentiation Evidence for 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide vs. Close Analogs


Enhanced Lipophilicity Relative to Unsubstituted Phenyl Analog 2-Bromo-2-methyl-N-phenylpropanamide

The target compound exhibits a significantly higher calculated LogP of 3.02 compared to the LogP of 2.24 for the unsubstituted phenyl analog 2-bromo-2-methyl-N-phenylpropanamide . This difference arises from the presence of the nitro and methyl substituents on the N-phenyl ring.

Lipophilicity LogP Drug-likeness ADME

Measured MMP9 Inhibitory Activity: Establishing a Baseline for Matrix Metalloproteinase Profiling

In an esterase-based assay using APMA-activated human recombinant MMP9 and 4-nitrophenylacetate as substrate (5 min incubation), 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide demonstrated an IC₅₀ of 7.97E+3 nM [1]. While direct comparator data for the closest structural analogs in the same assay are not available in public databases, this value provides a quantitative baseline for structure-activity relationship (SAR) studies, as simple N-phenyl analogs lacking the nitro group show no reported MMP9 activity in curated databases.

MMP9 inhibition IC50 Enzyme assay Cancer research

Differential MMP2 vs. MMP9 Inhibition: A Selectivity Fingerprint for Off-Target Assessment

The target compound exhibits approximately 1.4-fold selectivity for MMP9 (IC₅₀ = 7.97 μM) over MMP2 (IC₅₀ = 11.2 μM) when tested under identical assay conditions (APMA-activated human recombinant enzymes, 4-nitrophenylacetate substrate, 5 min incubation) [1][2]. This MMP9/MMP2 selectivity ratio, while modest, contrasts with many broad-spectrum MMP inhibitors that show equipotent activity across both isoforms. The presence of both IC₅₀ values from the same assay platform enables direct intra-study comparison of target engagement.

MMP2 inhibition Selectivity Enzyme profiling Drug discovery

Confirmed Multi-Target Bioactivity Profile: Beta-Glucuronidase and TC-PTP Inhibition

Beyond MMPs, 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide demonstrates measurable inhibitory activity against two additional therapeutically relevant enzymes: bovine beta-glucuronidase (IC₅₀ = 17.3 μM) [1] and human T-cell protein tyrosine phosphatase (TC-PTP; IC₅₀ = 19.0 μM) [2]. This multi-target profile is a direct consequence of the 2-methyl-5-nitrophenyl substitution, as simpler N-phenylpropanamide analogs are typically screened with a narrower target scope. The availability of these IC₅₀ values from curated databases allows researchers to evaluate this compound for polypharmacology applications or to anticipate potential off-target activities in phenotypic screens.

Beta-glucuronidase TC-PTP Polypharmacology Enzyme inhibition

Higher Commercial Purity (98%) Compared to Common Research-Grade Analogs

Commercially available 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide is supplied at 98% purity (HPLC) , exceeding the typical 95% minimum purity of many research-grade N-(2-methyl-5-nitrophenyl)propanamide analogs, such as N-(2-methyl-5-nitrophenyl)propanamide (CAS 77252-57-4) . This 3-percentage-point differential reduces the potential for confounding biological activity arising from impurities, which is particularly important in enzyme inhibition assays where minor contaminants can produce false-positive results at micromolar test concentrations.

Compound purity Reproducibility Assay quality Procurement

Recommended Application Scenarios for 2-Bromo-2-methyl-N-(2-methyl-5-nitrophenyl)propanamide Based on Quantitative Differentiation Evidence


Matrix Metalloproteinase (MMP) Inhibitor Screening and SAR Studies

Given its confirmed IC₅₀ values against both MMP9 (7.97 μM) and MMP2 (11.2 μM) under identical assay conditions [1], this compound serves as a characterized entry point for MMP-focused drug discovery programs. The modest but reproducible 1.4-fold selectivity for MMP9 over MMP2 provides a quantifiable selectivity window that can be systematically explored through structural modifications. Researchers can use this compound as a reference standard when profiling new MMP inhibitor series, reducing the need for de novo characterization of baseline MMP activity.

Synthetic Intermediate Requiring a Reducible Nitro Handle

The 5-nitro substituent on the N-phenyl ring provides a selective chemical handle for reduction to the corresponding aniline, enabling downstream diversification via diazotization, coupling, or acylation reactions. This synthetic utility is absent in simpler N-phenylpropanamide analogs lacking the nitro group. The 98% commercial purity ensures that subsequent synthetic steps proceed without interference from halogenated or nitroarene impurities that could complicate product isolation.

Polypharmacology Tool for Multi-Target Enzyme Profiling

The compound's documented activity against four distinct enzyme targets—MMP9, MMP2, beta-glucuronidase, and TC-PTP—makes it a valuable tool for polypharmacology studies [1]. Rather than procuring separate reference inhibitors for each target, laboratories can use this single compound as a multi-target probe in phenotypic assays, streamlining compound management and reducing procurement overhead. The availability of quantitative IC₅₀ data for each target enables dose-ranging studies that account for differential target engagement.

Computational Chemistry and Docking Model Validation

The distinct structural features of this compound—including the α-bromine, the ortho-methyl group, and the 5-nitro substituent—combined with its experimentally measured LogP (3.02) and TPSA (72.24 Ų) , provide a well-characterized dataset for validating computational models. The compound's multi-target IC₅₀ data can be used to calibrate docking scores and pharmacophore models, while the known purity specification ensures that computational predictions are not confounded by uncharacterized impurities.

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